molecular formula C16H13NOS B14218186 Acridine, 9-[(oxiranylmethyl)thio]- CAS No. 827303-13-9

Acridine, 9-[(oxiranylmethyl)thio]-

Cat. No.: B14218186
CAS No.: 827303-13-9
M. Wt: 267.3 g/mol
InChI Key: KKQGPTNQIKKQAT-UHFFFAOYSA-N
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Description

Acridine, 9-[(oxiranylmethyl)thio]- is a compound belonging to the acridine family, which is known for its broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 9-[(oxiranylmethyl)thio]- typically involves the introduction of the oxiranylmethylthio group to the acridine core. One common method is the reaction of acridine with an epoxide and a thiol under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol on the epoxide, followed by the attachment of the resulting oxiranylmethylthio group to the acridine nucleus .

Industrial Production Methods

Industrial production of acridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acridine, 9-[(oxiranylmethyl)thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

Acridine, 9-[(oxiranylmethyl)thio]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acridine, 9-[(oxiranylmethyl)thio]- involves its interaction with biological targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit enzymes such as topoisomerases and telomerases, leading to anticancer effects. Additionally, the oxiranylmethylthio group may interact with other biomolecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

827303-13-9

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

9-(oxiran-2-ylmethylsulfanyl)acridine

InChI

InChI=1S/C16H13NOS/c1-3-7-14-12(5-1)16(19-10-11-9-18-11)13-6-2-4-8-15(13)17-14/h1-8,11H,9-10H2

InChI Key

KKQGPTNQIKKQAT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CSC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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